
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is an organic compound characterized by its unique structure, which includes a nonadienoate backbone with ethyl, dimethyl, and methylcyclohexyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds into single bonds and forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate
- Methylcyclohexene derivatives
Comparison: Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and application.
Propiedades
Número CAS |
60038-20-2 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-5-22-20(21)15-17(3)10-8-9-16(2)13-14-19-12-7-6-11-18(19)4/h8,10,15-16,18-19H,5-7,9,11-14H2,1-4H3 |
Clave InChI |
FXHAHNRVASLFLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)C=CCC(C)CCC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



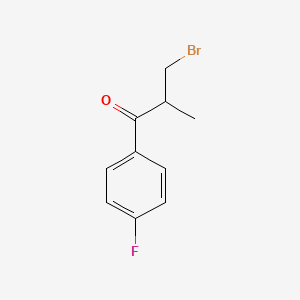
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
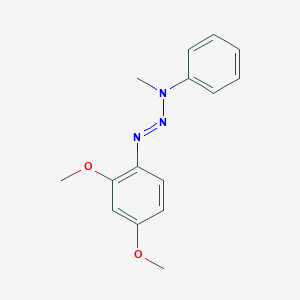

![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
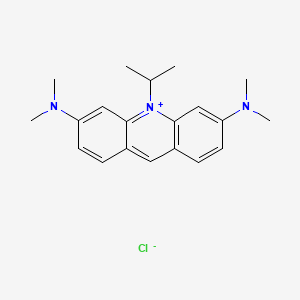
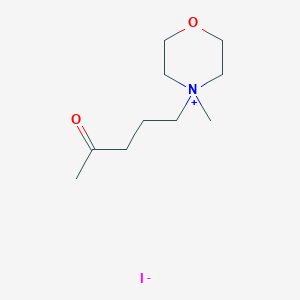

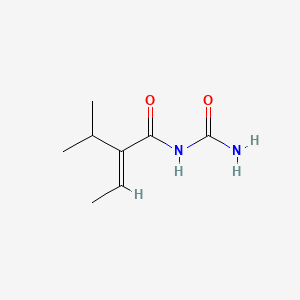


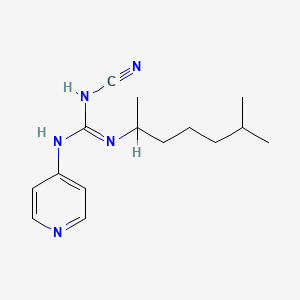
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
